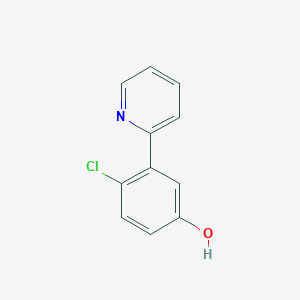
4-Chloro-3-(pyridin-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-(pyridin-2-yl)phenol is an organic compound that features a phenol group substituted with a chlorine atom and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(pyridin-2-yl)phenol typically involves the chlorination of 3-(pyridin-2-yl)phenol. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.
化学反应分析
Types of Reactions
4-Chloro-3-(pyridin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
4-Chloro-3-(pyridin-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Chloro-3-(pyridin-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes or receptors, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenol: Similar in structure but with a trifluoromethyl group instead of a pyridine ring.
3-(Pyridin-2-yl)phenol: Lacks the chlorine substitution.
4-Chloro-2-(pyridin-3-yl)phenol: Chlorine and pyridine substitutions are at different positions.
Uniqueness
4-Chloro-3-(pyridin-2-yl)phenol is unique due to the specific positioning of the chlorine and pyridine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
1150618-08-8 |
|---|---|
分子式 |
C11H8ClNO |
分子量 |
205.64 g/mol |
IUPAC 名称 |
4-chloro-3-pyridin-2-ylphenol |
InChI |
InChI=1S/C11H8ClNO/c12-10-5-4-8(14)7-9(10)11-3-1-2-6-13-11/h1-7,14H |
InChI 键 |
RVFNHGZPLJICBP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=C(C=CC(=C2)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


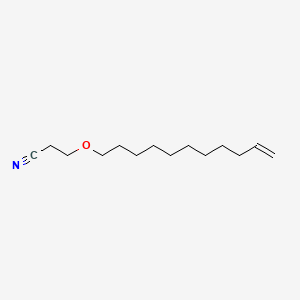


![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)
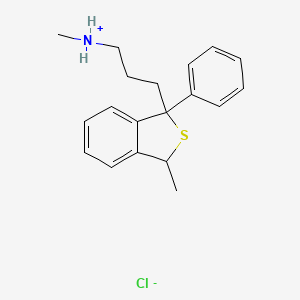
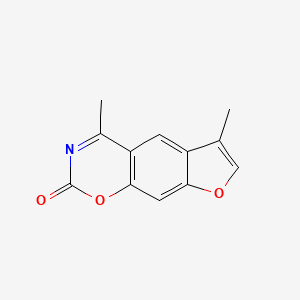
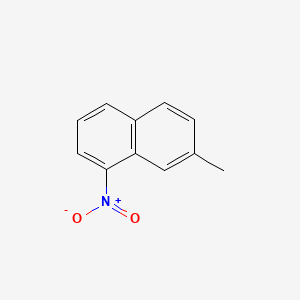
![Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]-](/img/structure/B13759324.png)

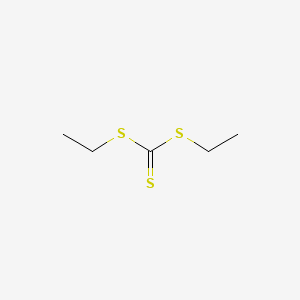
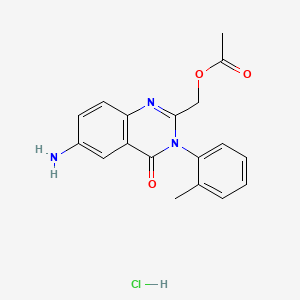
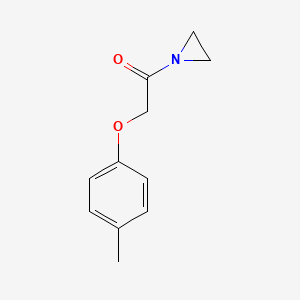
![3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid](/img/structure/B13759347.png)
